![molecular formula C15H19Cl2N3O2 B2735343 (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone CAS No. 2249111-99-5](/img/structure/B2735343.png)
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone involves the inhibition of PDE10A enzyme, which leads to an increase in the levels of cAMP and cGMP. This increase in secondary messengers results in the activation of downstream signaling pathways, which ultimately leads to the therapeutic effects of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. It has been demonstrated to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been shown to exhibit anti-inflammatory properties in animal models of multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in lab experiments is its potent and selective inhibition of PDE10A enzyme. This allows for the specific targeting of downstream signaling pathways, which can lead to more accurate and reliable results. However, one of the limitations of using (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is its relatively low solubility, which can make it challenging to administer in certain experimental conditions.
未来方向
There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone. One potential application is in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. Additionally, (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone may have potential therapeutic applications in the treatment of Parkinson's disease and multiple sclerosis. Further research is also needed to investigate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone in humans.
合成方法
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone is synthesized through a multistep process that involves the reaction of 4,6-dichloro-3-pyridinecarboxylic acid with 1-(2-hydroxycyclopentyl)piperazine in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent to yield the final product.
科学研究应用
(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in various cellular processes.
属性
IUPAC Name |
(4,6-dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-11-8-14(17)18-9-10(11)15(22)20-6-4-19(5-7-20)12-2-1-3-13(12)21/h8-9,12-13,21H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBGQSOPXYAQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCN(CC2)C(=O)C3=CN=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

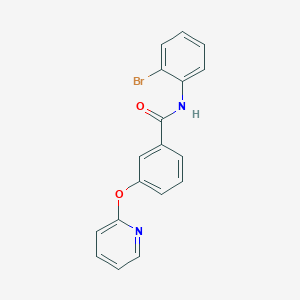
![2-Chloro-N-[1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide](/img/structure/B2735261.png)
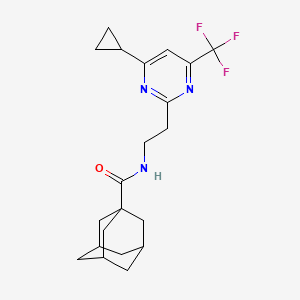
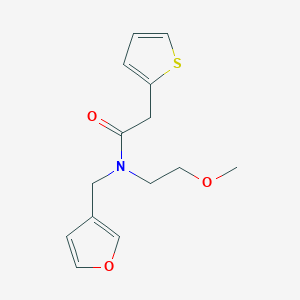
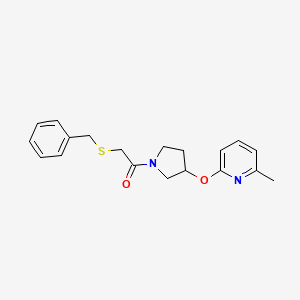
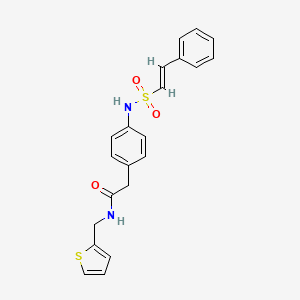
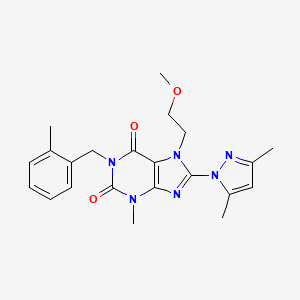
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)

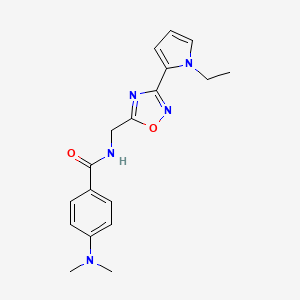

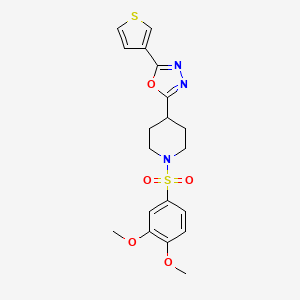
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)
